Methyl 3-hydroxyoctanoate

Descripción

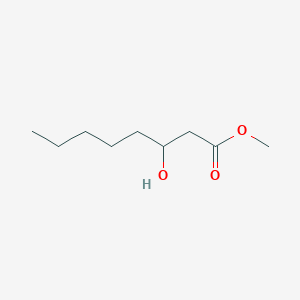

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBTAQRRDZDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276098 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7367-87-5, 85549-54-8 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Microbial Production of Methyl 3-Hydroxyoctanoate: A Technical Guide

An In-depth Examination of the Natural Occurrence, Biosynthesis, and Quantification of a Key Medium-Chain-Length Polyhydroxyalkanoate Monomer in Microorganisms

For researchers, scientists, and professionals in drug development, understanding the natural production of specific bioactive compounds is paramount. Methyl 3-hydroxyoctanoate, a methyl ester of a medium-chain-length (mcl) 3-hydroxyalkanoic acid, is a monomeric unit of significant interest due to its presence in polyhydroxyalkanoates (PHAs). These microbially produced polyesters are biodegradable and biocompatible, offering a sustainable alternative to conventional plastics and holding potential in various biomedical applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in microorganisms, the intricate biosynthetic pathways leading to its formation, and detailed experimental protocols for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound is not typically found as a free monomer in microorganisms. Instead, its precursor, 3-hydroxyoctanoic acid, is a constituent of mcl-PHAs. A variety of bacteria, primarily from the genus Pseudomonas, are known to synthesize PHAs containing 3-hydroxyoctanoate (3HO) monomers, often as a homopolymer (P(3HO)) or as a copolymer with other 3-hydroxyalkanoic acids. The production of these polymers is often triggered by nutrient-limiting conditions in the presence of an excess carbon source.

| Microorganism(s) | Polymer Produced | 3-Hydroxyoctanoate Content | Culture Conditions | Reference |

| Pseudomonas putida GPo1 | Poly(3-hydroxyoctanoate) (P(3HO)) | 96 mol% of total PHA | Fed-batch fermentation with octanoate as the carbon source. | [NA] |

| Pseudomonas mendocina | Poly(3-hydroxyoctanoate) (P(3HO)) | Homopolymer | Grown on sodium octanoate as the sole carbon source. | [NA] |

| Pseudomonas putida KT2442 | mcl-PHA copolymer | Component of the copolymer | Grown on various fatty acids. | [NA] |

| Pseudomonas putida and Bacillus subtilis (consortium) | Poly-3-hydroxyoctanoate (PHO) rich PHA | 85.83 - 86.8% of total PHA | Fermentation medium with sodium octanoate as the carbon source. | [NA] |

Biosynthetic Pathways of 3-Hydroxyoctanoate

The biosynthesis of 3-hydroxyoctanoyl-CoA, the direct precursor for its incorporation into PHA, is intricately linked to fatty acid metabolism in bacteria like Pseudomonas putida. Two primary pathways contribute to the pool of (R)-3-hydroxyacyl-CoA monomers for mcl-PHA synthesis: the fatty acid de novo synthesis pathway and the β-oxidation cycle.

Fatty Acid De Novo Synthesis Pathway

When microorganisms are grown on carbon sources such as sugars or glycerol, the fatty acid de novo synthesis pathway is the primary route for producing 3-hydroxyacyl-ACPs. The key enzyme, (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG), plays a crucial role in converting intermediates from this pathway into (R)-3-hydroxyacyl-CoAs, which can then be polymerized by PHA synthase (PhaC).

β-Oxidation Pathway

When fatty acids like octanoic acid are provided as the carbon source, the β-oxidation pathway is the main route for generating PHA precursors. In this cycle, fatty acids are broken down into acetyl-CoA. An important intermediate, (S)-3-hydroxyacyl-CoA, is formed. The enzyme enoyl-CoA hydratase (PhaJ) can convert the trans-2-enoyl-CoA intermediate of the β-oxidation cycle into (R)-3-hydroxyacyl-CoA, directly feeding into the PHA synthesis pathway.

Regulatory Network of mcl-PHA Synthesis

The synthesis of mcl-PHAs is a tightly regulated process, ensuring that the cell produces these storage polymers only under appropriate conditions. This regulation occurs at both the genetic and enzymatic levels and involves a complex network of activators and repressors. In Pseudomonas putida, global regulators such as RpoN (σ54) and RpoS (σS) play a role, often in response to nutrient limitation. The carbon catabolite repression (CCR) system also influences PHA synthesis, ensuring the preferential utilization of certain carbon sources. Furthermore, proteins like PsrA are involved in the metabolic network linking fatty acid metabolism and PHA synthesis.

Experimental Protocols

The quantification of this compound from microbial sources involves a multi-step process encompassing PHA extraction, depolymerization to its constituent methyl esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

I. Extraction of Polyhydroxyalkanoates (PHA)

-

Cell Harvesting and Lysis:

-

Harvest microbial cells from the culture broth by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.

-

Resuspend the lyophilized cells in a solvent such as chloroform. To facilitate cell lysis and release of PHA granules, mechanical disruption (e.g., sonication or bead beating) or chemical treatment (e.g., with sodium hypochlorite) can be employed.

-

-

PHA Precipitation and Purification:

-

After extraction, separate the cell debris by centrifugation.

-

Precipitate the PHA from the chloroform supernatant by adding a non-solvent like cold methanol or ethanol (typically in a 1:10 v/v ratio of chloroform to non-solvent).

-

Collect the precipitated PHA by centrifugation and wash the polymer pellet with the non-solvent to remove residual lipids and other impurities.

-

Dry the purified PHA pellet under vacuum.

-

II. Methanolysis of PHA to this compound

-

Reaction Setup:

-

To a known amount of dried PHA (or directly to a known amount of lyophilized cells), add a solution of 3% (v/v) sulfuric acid in methanol and chloroform. An internal standard (e.g., methyl benzoate or 3-hydroxybutyrate methyl ester, if not expected in the sample) should be added for accurate quantification.

-

Seal the reaction vial tightly.

-

-

Methanolysis Reaction:

-

Heat the mixture at 100°C for 2 to 4 hours in a heating block or oven. This process depolymerizes the PHA and converts the 3-hydroxyoctanoate monomers into their corresponding methyl esters.

-

-

Extraction of Methyl Esters:

-

After cooling the reaction mixture to room temperature, add distilled water and vortex thoroughly to achieve phase separation.

-

The lower organic phase (chloroform) containing the this compound is carefully collected for GC-MS analysis.

-

III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of fatty acid methyl esters (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection of 1-2 µL of the sample.

-

Oven Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes. This program should be optimized based on the specific column and expected analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum, comparing it to an authentic standard if available. The characteristic mass fragments of this compound should be used for confirmation.

-

Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

-

This comprehensive guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of this compound in microorganisms. The detailed protocols and visual representations of the underlying biochemical and regulatory processes are intended to be a valuable resource for researchers in the fields of microbiology, biotechnology, and drug development, facilitating further exploration and application of this important microbial metabolite.

A Technical Guide to the Biosynthesis of Poly-3-hydroxyoctanoate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of poly-3-hydroxyoctanoate (P(3HO)), a medium-chain-length polyhydroxyalkanoate (MCL-PHA), in bacteria. P(3HO) and other MCL-PHAs are gaining significant attention in the biomedical field as biodegradable and biocompatible polymers for applications such as drug delivery systems and tissue engineering scaffolds. This document details the metabolic routes, key enzymes, and genetic regulation involved in P(3HO) synthesis, with a focus on the model organism Pseudomonas putida. Furthermore, it presents quantitative data on polymer production and provides detailed experimental protocols for the analysis and characterization of these biopolymers.

Core Biosynthetic Pathways of Poly-3-hydroxyoctanoate

Bacteria, particularly fluorescent pseudomonads like Pseudomonas putida, are the primary producers of P(3HO) and other MCL-PHAs.[1] The biosynthesis of these polymers is intrinsically linked to the bacterium's carbon metabolism and serves as a mechanism for storing carbon and energy, typically under conditions of nutrient limitation, such as an excess of carbon with a limitation of nitrogen or phosphorus.[2] There are three main metabolic pathways that supply the (R)-3-hydroxyacyl-CoA monomers necessary for P(3HO) synthesis. The active pathway is largely dependent on the available carbon source.[3]

De Novo Fatty Acid Biosynthesis Pathway (from unrelated carbon sources)

When bacteria are grown on unrelated carbon sources like sugars (e.g., glucose, fructose) or glycerol, the de novo fatty acid biosynthesis pathway is the primary route for providing precursors for MCL-PHA synthesis.[3] In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters the fatty acid synthesis cycle. Intermediates of this cycle, specifically (R)-3-hydroxyacyl-acyl carrier proteins (ACP), are diverted towards PHA production.

A key enzyme in this pathway is (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG) , which catalyzes the conversion of (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA, the direct precursor for polymerization.[4][5] The overexpression of the phaG gene has been shown to significantly increase MCL-PHA accumulation from unrelated carbon sources.[4]

β-Oxidation Pathway (from related carbon sources)

When fatty acids, such as octanoate, are provided as the carbon source, the β-oxidation pathway is the dominant route for generating MCL-PHA monomers.[3] Fatty acids are activated to their corresponding acyl-CoA thioesters and subsequently undergo a cycle of oxidation, hydration, oxidation, and thiolysis.

An important enzyme in this pathway is enoyl-CoA hydratase (PhaJ) , which catalyzes the hydration of a trans-2-enoyl-CoA intermediate to (R)-3-hydroxyacyl-CoA.[6] This provides a direct link between fatty acid degradation and PHA synthesis. Genetic engineering strategies often involve the deletion of genes in the β-oxidation pathway, such as fadA and fadB, to prevent the complete degradation of fatty acid intermediates and channel them towards PHA production, resulting in increased yields.[5]

Chain Elongation Pathway

The chain elongation pathway can also contribute to the diversity of monomers available for PHA synthesis. This pathway involves the condensation of acetyl-CoA with an existing acyl-CoA molecule, effectively elongating the carbon chain by two carbons. This allows for the synthesis of longer-chain 3-hydroxyacyl-CoA monomers from shorter-chain precursors.

Key Enzymes and Genetic Regulation

The final and crucial step in P(3HO) biosynthesis is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers. This reaction is catalyzed by PHA synthase (PhaC) .[7] PHA synthases are classified into four classes based on their substrate specificity and subunit composition.[6] Class II PHA synthases, typically found in Pseudomonas species, have a preference for medium-chain-length (R)-3-hydroxyacyl-CoA substrates (C6 to C14).[6] Pseudomonas putida KT2440, for instance, possesses two PHA synthase genes, phaC1 and phaC2.[8]

The expression of the pha genes is tightly regulated. In P. putida, the pha gene cluster includes genes for the synthase (phaC1, phaC2), a depolymerase (phaZ), and regulatory proteins.[9] The expression of these genes is often induced under nutrient-limiting conditions. Genetic engineering efforts to enhance P(3HO) production often focus on the overexpression of phaC genes and the deletion of the phaZ gene to prevent the degradation of the accumulated polymer.[4]

Quantitative Data on P(3HO) and MCL-PHA Production

The yield and composition of P(3HO) and other MCL-PHAs are highly dependent on the bacterial strain, the carbon source, and the cultivation conditions. The following tables summarize key quantitative data from various studies.

| Bacterial Strain | Carbon Source(s) | Cultivation Method | Cell Dry Weight (CDW) (g/L) | PHA Content (% of CDW) | P(3HO) Content (mol%) | Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |

| Pseudomonas putida GPo1 | Sodium Octanoate | Fed-batch | 18 - 53 | 49 - 60 | Predominantly P(3HO) | - | - | [10] |

| Pseudomonas mendocina | Sodium Octanoate | Batch | - | 31.38 | 100 | - | - | [11][12][13] |

| Pseudomonas putida KT2442 (fadBA knockout) | Heptanoate | Batch | - | 71 | Near homopolymer of P(3HHp) | - | - | [14] |

| Pseudomonas putida KT2442 | Waste Cooking Oil | Fed-batch | 160 | 74 | Mixture of MCL-PHAs | - | - | [3] |

| Pseudomonas putida KT2440 (engineered) | p-Coumaric acid | Batch | - | - | - | - | - | [4][5] |

| Pseudomonas putida KT2440 (engineered) | Glucose | 5-L fermentor | - | 55.82 | Mixture of MCL-PHAs | - | - | [15] |

| Pseudomonas putida KT2442 | Long-chain fatty acids | Continuous | 30 | 23 | Changes with growth rate | Constant | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of P(3HO) biosynthesis.

Determination of PHA Content in Bacterial Cells

Principle: This protocol describes the gravimetric determination of PHA content in bacterial biomass.

Materials:

-

Bacterial cell culture

-

Centrifuge

-

Lyophilizer or drying oven

-

Sodium hypochlorite solution (e.g., 4%)

-

Distilled water

-

Acetone

-

Methanol

-

Diethyl ether

-

Chloroform

-

Analytical balance

Procedure:

-

Harvest a known volume of the bacterial culture by centrifugation (e.g., 5000 rpm for 10 minutes).

-

Wash the cell pellet with distilled water and centrifuge again.

-

Lyophilize or dry the cell pellet in an oven at a suitable temperature (e.g., 60-80°C) to a constant weight to determine the cell dry weight (CDW).[17]

-

Resuspend the dried cell pellet in a sodium hypochlorite solution and incubate at 37°C for 1-2 hours to digest non-PHA cellular components.[17]

-

Centrifuge the mixture to collect the PHA granules and discard the supernatant.

-

Wash the PHA pellet sequentially with distilled water, acetone, methanol, and diethyl ether (in a 1:1:1 ratio for the organic solvents) to remove residual lipids and other impurities.[17] Centrifuge after each wash.

-

Dissolve the purified PHA granules in boiling chloroform.[17]

-

Evaporate the chloroform to obtain the dry PHA powder.

-

Weigh the extracted PHA.

-

Calculate the PHA content as a percentage of the CDW: PHA Content (%) = (Dry weight of extracted PHA / Dry Cell Weight) x 100.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monomer Composition

Principle: This method involves the methanolysis of the PHA polymer to convert the constituent monomers into their volatile methyl ester derivatives, which are then identified and quantified by GC-MS.[18]

Materials:

-

Dried PHA sample or lyophilized bacterial cells containing PHA

-

Chloroform

-

Methanol containing 15% (v/v) sulfuric acid

-

Deionized water

-

Screw-capped test tubes

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Weigh approximately 10 mg of the dried PHA sample or lyophilized cells into a screw-capped test tube.

-

Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid to the tube.[18]

-

Seal the tube tightly and heat at 100°C for 140 minutes to facilitate methanolysis.[18]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of deionized water to the mixture and vortex thoroughly to separate the organic and aqueous phases.[18]

-

Allow the phases to separate. The lower organic phase contains the methyl ester derivatives of the PHA monomers.

-

Carefully transfer the organic phase to a GC vial.

-

Analyze the sample using a GC-MS system. The separation of the methyl esters is typically achieved on a suitable capillary column, and the mass spectrometer is used for identification based on the fragmentation patterns.[18]

-

Quantification can be performed by comparing the peak areas to those of known standards.

Extraction and Purification of P(3HO)

Principle: This protocol describes a solvent-based extraction and purification method for isolating P(3HO) from bacterial biomass.

Materials:

-

Lyophilized bacterial biomass containing P(3HO)

-

Chloroform

-

Methanol

-

Reflux apparatus or Soxhlet extractor

-

Centrifuge or filtration setup

-

Rotary evaporator

Procedure:

-

Place the lyophilized biomass in a round-bottom flask for reflux extraction or a thimble for Soxhlet extraction.

-

Add chloroform as the extraction solvent.[19] The ratio of biomass to solvent can be optimized (e.g., 1:10 w/v).

-

Perform the extraction for several hours (e.g., 4-6 hours) at the boiling point of chloroform.

-

After extraction, separate the chloroform solution containing the dissolved PHA from the cell debris by centrifugation or filtration.[20]

-

Concentrate the PHA solution using a rotary evaporator.

-

Precipitate the PHA by adding the concentrated chloroform solution dropwise into an excess of a non-solvent, such as cold methanol (e.g., 10 volumes of methanol per volume of chloroform solution).[21]

-

Collect the precipitated PHA by filtration or centrifugation.

-

Wash the purified PHA with fresh methanol and dry it under vacuum to a constant weight.

PHA Synthase (PhaC) Enzyme Assay

Principle: The activity of PHA synthase is determined by measuring the rate of Coenzyme A (CoA) release during the polymerization of (R)-3-hydroxyacyl-CoA substrates. The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[7][22]

Materials:

-

Crude cell extract or purified PHA synthase

-

(R)-3-hydroxyoctanoyl-CoA (substrate)

-

Potassium phosphate buffer (e.g., 40 mM, pH 7.5)

-

DTNB solution (e.g., 10 mM)

-

Bovine serum albumin (BSA) solution (e.g., 1 mg/mL)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and BSA in a cuvette.

-

Add the substrate, (R)-3-hydroxyoctanoyl-CoA, to the reaction mixture.

-

Initiate the reaction by adding the crude cell extract or purified PHA synthase.

-

Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C).[7]

-

The rate of the reaction is proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or release of 1 µmol of CoA) per minute under the specified conditions.

Visualizations

Biosynthesis Pathways of P(3HO)

Caption: Metabolic pathways for P(3HO) biosynthesis in bacteria.

Experimental Workflow for P(3HO) Analysis

Caption: Workflow for the analysis and characterization of P(3HO).

References

- 1. Identification and Quantification of Polycyclic Aromatic Hydrocarbons in Polyhydroxyalkanoates Produced from Mixed Microbial Cultures and Municipal Organic Wastes at Pilot Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current trends in medium‐chain‐length polyhydroxyalkanoates: Microbial production, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced production of polyhydroxyalkanoates in Pseudomonas putida KT2440 by a combination of genome streamlining and promoter engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of poly(3-hydroxyalkanoates) by Pseudomonas putida KT2442 in continuous cultures | Semantic Scholar [semanticscholar.org]

- 17. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic synthesis of methyl 3-hydroxyoctanoate

An In-depth Technical Guide to the Enzymatic Synthesis of Methyl 3-hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of this compound, a valuable chiral building block in the synthesis of various biologically active compounds. Enzymatic methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high stereo- and regioselectivity, and a reduced environmental footprint. This document details potential enzymatic routes, provides generalized experimental protocols, summarizes relevant quantitative data, and illustrates key workflows.

Overview of Enzymatic Synthesis Routes

The synthesis of this compound can be approached through several biocatalytic strategies, primarily leveraging the activity of lipases and depolymerases. The most common and direct methods are lipase-catalyzed esterification and transesterification.

-

Direct Esterification: This is the reaction of 3-hydroxyoctanoic acid with methanol, catalyzed by a lipase. The equilibrium of this reaction is driven towards the product by removing the water formed.

-

Transesterification (Alcoholysis): This involves the conversion of an existing ester of 3-hydroxyoctanoic acid (e.g., ethyl 3-hydroxyoctanoate) into the corresponding methyl ester by reaction with methanol, again catalyzed by a lipase.

-

Polymer Alcoholysis: A less direct route involves the depolymerization of poly(3-hydroxyoctanoate) (PHO), a biopolymer, in the presence of methanol using a specific PHO depolymerase. This breaks down the polymer into its constituent methyl ester monomers.

The choice of enzyme is critical for a successful synthesis. Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is a robust and versatile catalyst for the synthesis of various esters, including those with hydroxyl groups.[1][2][3][4] Lipases from Pseudomonas species are also known for their high activity and enantioselectivity in similar reactions.[5]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key enzymatic synthesis methods. These are based on established procedures for similar substrates and should be optimized for the specific reaction.

Protocol 1: Lipase-Catalyzed Direct Esterification of 3-Hydroxyoctanoic Acid

This protocol describes the synthesis of this compound from 3-hydroxyoctanoic acid and methanol using an immobilized lipase.

Materials:

-

3-hydroxyoctanoic acid

-

Methanol (anhydrous)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, tert-butanol, toluene)

-

Molecular sieves (3Å, activated)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dried flask, dissolve 3-hydroxyoctanoic acid (1.0 eq.) in the chosen organic solvent. Add methanol (1.5 to 3.0 eq.). To remove the water produced during the reaction and shift the equilibrium towards the product, add activated molecular sieves.

-

Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the limiting substrate).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction has reached completion (or equilibrium), filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Purification: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[6]

Protocol 2: Lipase-Catalyzed Transesterification

This protocol outlines the synthesis of this compound from a starting ester, such as ethyl 3-hydroxyoctanoate.

Materials:

-

Ethyl 3-hydroxyoctanoate (or other suitable ester)

-

Methanol (anhydrous)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Organic solvent (optional, can be run solvent-free)

-

Silica gel and chromatography solvents

Procedure:

-

Reaction Setup: In a flask, combine ethyl 3-hydroxyoctanoate (1.0 eq.) and an excess of anhydrous methanol. The reaction can be performed in a suitable organic solvent or under solvent-free conditions.

-

Enzyme Addition: Add the immobilized lipase.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50°C). The reaction is often performed under reduced pressure to remove the ethanol formed, which drives the equilibrium towards the product.[7]

-

Monitoring and Work-up: Monitor the reaction by GC. When complete, filter off the enzyme.

-

Purification: Remove the excess methanol under reduced pressure. The crude product can then be purified by column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data from the literature for analogous lipase-catalyzed reactions, providing an indication of expected performance.

Table 1: Lipase-Catalyzed Esterification of Various Carboxylic Acids

| Enzyme | Carboxylic Acid | Alcohol | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Reference |

| Lipozyme TL IM | Butyric acid | Isoamyl alcohol | n-hexane | 30 | 48 | 80% Yield | [8] |

| Novozym 435 | Formic acid | Butan-1-ol | Acetonitrile | 40 | 8 | 90% Yield | [9] |

| Immobilized Pancreatic Lipase | Soapstock acid oil | Methanol | - | 45 | 36 | 75.6% Yield | [8] |

| T. lipolytica Lipase A | Oleic acid | Octanol | Isooctane | - | 60 | 25% Yield | [10] |

| Rhizomucor miehei Lipase | Valeric acid | 1-Octanol | Water (micellar) | RT | - | 86% Conversion | [11] |

Table 2: Lipase-Catalyzed Transesterification Reactions

| Enzyme | Substrate | Acyl Donor/Alcohol | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Reference |

| CAL-B | Racemic ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | - | 30 | 6-8 | - | [7] |

| CAL-B | (R)-β-butyrolactone | Ethanol | - | - | - | - | [7] |

| P. stutzeri Lipase | Rhamnose | Vinyl laurate | THF | - | 3 | 99% Conversion | [5] |

| CAL-B | Racemic ethyl 3-hydroxybutanoate | Isopropenyl acetate | Solvent-free | - | - | 84% Yield of (R)-acetate | [12] |

Product Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.2 ppm), the adjacent methylene protons (two doublets of doublets around 2.4-2.6 ppm), and the protons of the pentyl chain.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methoxy carbon, and the carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight (174.24 g/mol for C₉H₁₈O₃) and fragmentation pattern of the molecule.[13][14]

Visualizations

The following diagrams illustrate the conceptual workflows for the enzymatic synthesis of this compound.

Caption: Experimental workflow for lipase-catalyzed esterification.

Caption: Potential enzymatic routes to this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis and Molecular Modelling Studies of Rhamnose Esters Using Lipase from Pseudomonas stutzeri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-Hydroxyoctanoate|CAS 7367-90-0 [benchchem.com]

- 7. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, 3-Hydroxyoctanoic acid derivative (CAS 7367-87-5) | Abcam [abcam.com]

- 14. Methyl (3R)-3-hydroxyoctanoate | C9H18O3 | CID 12550001 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Central Role of 3-Hydroxyoctanoate in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctanoate and its non-esterified form, 3-hydroxyoctanoate, are key intermediates in the metabolism of various bacteria, primarily as monomeric constituents of polyhydroxyalkanoates (PHAs). These medium-chain-length PHAs (mcl-PHAs), particularly poly(3-hydroxyoctanoate) (P(3HO)), serve as intracellular carbon and energy storage reservoirs. The biosynthesis of 3-hydroxyoctanoyl-CoA, the direct precursor for P(3HO) synthesis, is intricately linked to the fatty acid β-oxidation pathway. The polymerization is catalyzed by PHA synthases, while the degradation of P(3HO) is mediated by specific PHA depolymerases, releasing the constituent monomers for entry into central metabolic pathways. While structurally similar molecules are known to act as quorum sensing signals, the direct role of this compound in bacterial communication is not yet established. This technical guide provides an in-depth overview of the biosynthesis, degradation, and physiological significance of 3-hydroxyoctanoate in bacteria, including detailed experimental protocols and quantitative data to facilitate further research and application in biotechnology and drug development.

Introduction

Bacteria have evolved sophisticated metabolic strategies to adapt to fluctuating environmental conditions. Among these is the synthesis and degradation of intracellular storage compounds, such as polyhydroxyalkanoates (PHAs). This compound is primarily recognized in its non-esterified form, 3-hydroxyoctanoate, as a monomeric unit of medium-chain-length PHAs (mcl-PHAs). These biopolymers are biodegradable and biocompatible, making them attractive alternatives to conventional plastics. The metabolism of 3-hydroxyoctanoate is of significant interest for the biotechnological production of these bioplastics and for understanding bacterial physiology. This guide delves into the core metabolic pathways involving 3-hydroxyoctanoate, providing a technical resource for researchers in microbiology, biotechnology, and pharmacology.

Biosynthesis of Poly(3-hydroxyoctanoate)

The biosynthesis of poly(3-hydroxyoctanoate) (P(3HO)) is a multi-step enzymatic process that channels intermediates from fatty acid metabolism into the production of this energy-rich polymer. The primary pathway for the synthesis of the 3-hydroxyoctanoyl-CoA monomer is through the β-oxidation of fatty acids.

Metabolic Pathway

The key steps in the biosynthesis of P(3HO) are as follows:

-

Fatty Acid Activation: Exogenous or endogenous fatty acids, such as octanoic acid, are activated to their corresponding acyl-CoA thioesters (e.g., octanoyl-CoA) by acyl-CoA synthetases.

-

β-Oxidation: The acyl-CoA undergoes rounds of β-oxidation. In the context of PHA synthesis, the pathway can be intercepted. Specifically, intermediates of the β-oxidation of longer-chain fatty acids can also serve as precursors.

-

Formation of (R)-3-Hydroxyoctanoyl-CoA: The key precursor for P(3HO) synthesis is the (R)-enantiomer of 3-hydroxyoctanoyl-CoA. This can be formed through several enzymatic reactions, with (R)-specific enoyl-CoA hydratases (PhaJ) playing a crucial role in hydrating a trans-2-enoyl-CoA intermediate.

-

Polymerization: The final step is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers into P(3HO) by the action of PHA synthase (PhaC). This enzyme catalyzes the formation of ester bonds between the hydroxyl group of one monomer and the carboxyl group of another, with the concomitant release of coenzyme A.

Degradation of Poly(3-hydroxyoctanoate)

Under conditions of nutrient limitation where an external carbon source is scarce, bacteria can mobilize their intracellular P(3HO) stores. This process involves the enzymatic degradation of the polymer back into its monomeric units, which can then enter central metabolic pathways to provide energy and cellular building blocks.

Metabolic Pathway

The degradation of P(3HO) is catalyzed by PHA depolymerases (PhaZ). These can be intracellular or extracellular enzymes.

-

Depolymerization: Intracellular PHA depolymerases hydrolyze the ester bonds of the P(3HO) polymer, releasing (R)-3-hydroxyoctanoate monomers. Extracellular depolymerases, secreted by some bacteria, can degrade PHA present in the environment.

-

Monomer Activation: The released (R)-3-hydroxyoctanoate is activated to (R)-3-hydroxyoctanoyl-CoA.

-

Entry into β-Oxidation: (R)-3-hydroxyoctanoyl-CoA is then typically converted to its (S)-enantiomer by an epimerase, allowing it to enter the standard β-oxidation pathway.

-

Central Metabolism: Through β-oxidation, the molecule is cleaved into acetyl-CoA units, which can then enter the tricarboxylic acid (TCA) cycle for energy generation or be used in various biosynthetic pathways.

Role in Bacterial Signaling

While some methylated 3-hydroxy fatty acids, such as methyl 3-hydroxymyristate and methyl 3-hydroxypalmitate in Ralstonia solanacearum, function as quorum sensing molecules, a direct signaling role for this compound in bacteria has not been definitively established in the current scientific literature. The primary known biological role of 3-hydroxyoctanoate is as a structural component of PHAs. It is plausible that the monomer or its derivatives could have signaling functions that are yet to be discovered, and this remains an area for future investigation.

Quantitative Data

The production of P(3HO) and other mcl-PHAs varies significantly depending on the bacterial species, substrate, and cultivation conditions. The following tables summarize key quantitative data from the literature.

Table 1: Production of PHAs containing 3-Hydroxyoctanoate in various bacteria.

| Bacterial Strain | Carbon Source | PHA Content (% of CDW) | 3-Hydroxyoctanoate (mol%) | Reference |

| Pseudomonas putida KT2442 | Decanoate | 26 | 53.4 | [1] |

| Pseudomonas putida GPo1 | Octanoate | - | Predominant monomer | [2] |

| Pseudomonas aeruginosa | Octanoate | - | Predominant monomer | [2] |

| Recombinant E. coli | Glucose | ~4 | ~51 | [3] |

| Thermus thermophilus | Sodium octanoate | 40 | 5.4 | [4] |

CDW: Cell Dry Weight

Table 2: Kinetic parameters of PHA synthases for 3-hydroxyacyl-CoA substrates.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| P. putida GPo1 PhaC1 | (R)-3-hydroxyoctanoyl-CoA | - | - | [5] |

| P. putida GPo1 PhaC2 | (R)-3-hydroxyoctanoyl-CoA | - | - | [5] |

| Thermus thermophilus PHA synthase | 3-hydroxybutyryl-CoA | 0.25 | - | [4] |

Data on the specific activity of PHA synthases with 3-hydroxyoctanoyl-CoA is often presented in relative terms. Specific kinetic constants are not always available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of P(3HO) metabolism.

Extraction of P(3HO) from Bacterial Cells using Sodium Hypochlorite

This method is based on the resistance of PHA to digestion by sodium hypochlorite, which solubilizes other cellular components.[6][7][8]

Materials:

-

Bacterial cell pellet

-

Sodium hypochlorite solution (commercial bleach, typically 5-6% w/v)

-

Distilled water

-

Ethanol

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet with distilled water and centrifuge again.

-

Resuspend the cell pellet in a volume of sodium hypochlorite solution (e.g., 10 ml for 1 g of wet cell pellet).

-

Incubate the suspension at 37°C for 1 hour with occasional vortexing.

-

Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the PHA granules.

-

Carefully decant the supernatant.

-

Wash the PHA pellet twice with distilled water, followed by one wash with ethanol to remove residual water and hypochlorite.

-

Dry the purified PHA pellet, for example, in an oven at 60°C until a constant weight is achieved.

Quantification of 3-Hydroxyoctanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the methanolysis of the PHA polymer to convert the 3-hydroxyoctanoate monomers into their volatile methyl esters, which are then quantified by GC-MS.[1][9][10]

Materials:

-

Dried PHA sample or lyophilized bacterial cells

-

Chloroform

-

Methanol containing 15% (v/v) sulfuric acid

-

Deionized water

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., non-polar)

Procedure:

-

Weigh a precise amount of dried PHA or lyophilized cells (e.g., 10-20 mg) into a glass reaction vial.

-

Add 2 ml of chloroform and 2 ml of acidic methanol to the vial.

-

Seal the vial tightly and heat at 100°C for 2-4 hours to facilitate methanolysis.

-

Cool the vial to room temperature.

-

Add 1 ml of deionized water and vortex to extract the methyl esters into the chloroform phase.

-

Allow the phases to separate and carefully transfer the lower chloroform phase to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Inject an aliquot (e.g., 1 µl) of the chloroform phase into the GC-MS.

-

Identify and quantify the this compound peak based on its retention time and mass spectrum compared to a standard.

In Vitro Assay of PHA Synthase Activity

The activity of PHA synthase is commonly measured by quantifying the release of Coenzyme A (CoA) during the polymerization of 3-hydroxyacyl-CoA substrates. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[11][12]

Materials:

-

Purified PHA synthase or cell-free extract containing the enzyme

-

(R)-3-Hydroxyoctanoyl-CoA (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

DTNB solution (e.g., 2 mM in buffer)

-

Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, DTNB, and BSA.

-

Add the PHA synthase preparation to the cuvette and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the (R)-3-hydroxyoctanoyl-CoA substrate.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculate the rate of CoA release using the molar extinction coefficient of the product of the DTNB reaction. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.

Conclusion

This compound, in its non-esterified form as a monomer of poly(3-hydroxyoctanoate), plays a crucial role in the carbon and energy storage metabolism of a wide range of bacteria. The biosynthesis and degradation of P(3HO) are tightly linked to fatty acid metabolism, involving a specific set of enzymes that are potential targets for metabolic engineering to enhance bioplastic production. While a direct signaling role for this compound remains to be elucidated, the study of its metabolism provides valuable insights into bacterial physiology and offers opportunities for the development of sustainable biotechnological processes. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to further explore and exploit the metabolic pathways involving this important bacterial metabolite.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Accumulation of poly(3-hydroxybutyrate) from octanoate in different pseudomonas belonging to the rRNA homology group I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyhydroxyalkanoate (PHA) biosynthesis in Thermus thermophilus: purification and biochemical properties of PHA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biodegradation of polyhydroxyalkanoates: current state and future prospects [frontiersin.org]

- 6. Rapid Method for Estimating Polyhydroxybutyrate Accumulation in Bacteria Using Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. [PDF] A rapid hypochlorite method for extraction of polyhydroxy alkanoates from bacterial cells. | Semantic Scholar [semanticscholar.org]

- 9. 2.6. PHA Analysis Using GC-MS and 1H-NMR [bio-protocol.org]

- 10. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of (R)-methyl 3-hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of (R)-methyl 3-hydroxyoctanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The document details the biotechnological production, downstream processing, and characterization of this compound, with a focus on providing actionable experimental protocols and structured data for easy reference.

Introduction

(R)-methyl 3-hydroxyoctanoate is a medium-chain-length (mcl) ß-hydroxy acid ester. The chiral center at the C3 position makes it a significant precursor in asymmetric synthesis, particularly for pharmaceuticals and other fine chemicals. Its discovery is intrinsically linked to the study of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. Specifically, Pseudomonas putida has been identified as a key organism for the production of mcl-PHAs, which are primarily composed of (R)-3-hydroxyalkanoic acid monomers. The isolation of individual (R)-3-hydroxyalkanoate methyl esters, including the octanoate derivative, has been achieved through the chemical degradation of these biopolymers.

Biocatalytic Production via Fermentation of Pseudomonas putida

The production of (R)-methyl 3-hydroxyoctanoate begins with the cultivation of Pseudomonas putida under conditions that favor the accumulation of poly(3-hydroxyoctanoate) (PHO). A fed-batch fermentation strategy is commonly employed to achieve high cell densities and high PHO content.

Experimental Protocol: Fed-Batch Cultivation of Pseudomonas putida

This protocol is adapted from established methods for high-density cultivation of P. putida for PHO production.

2.1.1. Media Composition

-

Mineral Salts Medium (MSM): Prepare the basal medium containing appropriate concentrations of salts to support bacterial growth.

-

Carbon Source (Initial): 20 mM sodium octanoate.

-

Nitrogen Source (Initial): 2.8 mM NH₄Cl.

-

Feeding Solution: A concentrated solution of ammonium octanoate and magnesium sulfate.

2.1.2. Fermentation Conditions

-

Inoculation: Inoculate the fermentation vessel containing MSM and the initial carbon and nitrogen sources with a 1-2% (v/v) seed culture of P. putida grown for 48 hours at 30°C.

-

Temperature: Maintain the temperature at 30°C.

-

pH Control: Control the pH of the culture by the addition of 6.2 M octanoic acid or 4 M NaOH.

-

Dissolved Oxygen (DO): Maintain the partial O₂ pressure (pO₂) at 20-40% saturation by controlling the airflow and stirrer speed.

-

Fed-Batch Strategy:

-

Initiate the fed-batch mode approximately 6-7 hours after inoculation.

-

Phase 1 (5 hours): Feed 0.5 mM ammonium octanoate and 0.05 mM magnesium sulfate per hour.

-

Phase 2 (5 hours): Increase the feeding rate exponentially to 5 mM ammonium octanoate and 0.5 mM magnesium sulfate per hour.

-

Phase 3 (until end of cultivation): Feed 1.8 mM ammonium octanoate and 0.27 mM magnesium sulfate per hour.

-

-

Harvesting: Harvest the cells by centrifugation when the desired cell density and PHO content are reached (typically after 48-72 hours).

Data Presentation: Fermentation and PHO Accumulation

| Parameter | Value | Reference |

| Organism | Pseudomonas putida GPo1 | |

| Cultivation Scale | 350-400 L | |

| Initial Carbon Source | 20 mM Sodium Octanoate | |

| Feeding Strategy | Fed-batch with ammonium octanoate | |

| Final Cell Dry Mass (CDM) | 18 - 53 g/L | |

| PHO Content (% of CDM) | 49 - 60% (w/w) |

Isolation and Purification of (R)-methyl 3-hydroxyoctanoate

The isolation of (R)-methyl 3-hydroxyoctanoate from the bacterial biomass involves three main stages: extraction of the PHO polymer, acid-catalyzed methanolysis of the polymer, and fractional distillation of the resulting methyl esters.

Experimental Workflow

Experimental Protocol: PHO Extraction

-

Pre-treatment: Wash the lyophilized bacterial biomass with 20 volumes of methanol for 5 minutes.

-

Soxhlet Extraction: Place the pre-treated biomass in a Soxhlet apparatus and extract with 10 volumes of acetone for 5 hours.

-

Concentration: Remove the acetone under reduced pressure to yield the crude PHO polymer.

-

Purification (Optional): For higher purity, redissolve the PHO in acetone and precipitate by adding it to cold methanol.

Experimental Protocol: Acid-Catalyzed Methanolysis of PHO

-

Reaction Setup: To the extracted PHO, add a solution of 15% (v/v) sulfuric acid in methanol and chloroform (1:1 v/v). A typical ratio is 5 mg of PHO to 2 mL of the reagent mixture.

-

Reaction Conditions: Heat the mixture at 100°C for 140 minutes with constant stirring.

-

Work-up: After cooling, add water to the reaction mixture and extract the methyl esters with chloroform. Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Fractional Distillation

The mixture of methyl 3-hydroxyalkanoates is separated by fractional distillation under reduced pressure.

-

Apparatus: A fractional distillation setup equipped with a vacuum pump, a Vigreux or packed column, and a temperature-controlled heating mantle.

-

Conditions:

-

Pressure: Maintain a vacuum to lower the boiling points of the esters and prevent thermal degradation.

-

Temperature Gradient: Gradually increase the temperature of the heating mantle to sequentially distill the esters based on their boiling points.

-

-

Fraction Collection: Collect the fractions at their respective boiling points. Methyl 3-hydroxyoctanoate will distill after the shorter chain esters (e.g., methyl 3-hydroxyhexanoate) and before the longer chain esters (e.g., methyl 3-hydroxydecanoate).

Data Presentation: Purification and Yield

| Product | Purity (mol%) | Distillation Yield (w/w) | Reference |

| Methyl 3-hydroxyhexanoate | >96 | 99.9% | [1] |

| This compound | >96 | 99.8% | [1] |

| Methyl 3-hydroxydecanoate | >96 | 88.4% | [1] |

| Methyl 3-hydroxydodecanoate | >96 | 56.8% | [1] |

Characterization of (R)-methyl 3-hydroxyoctanoate

The purified (R)-methyl 3-hydroxyoctanoate is characterized by various analytical techniques to confirm its structure and stereochemistry.

Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

~0.9 ppm (t, 3H, -CH₃ of the octyl chain)

-

~1.3 ppm (m, 6H, -(CH₂)₃- of the octyl chain)

-

~1.5 ppm (m, 2H, -CH₂- adjacent to the chiral center)

-

~2.4-2.6 ppm (m, 2H, -CH₂- adjacent to the carbonyl)

-

~3.7 ppm (s, 3H, -OCH₃)

-

~4.0 ppm (m, 1H, -CH(OH)-)

-

A broad singlet for the hydroxyl proton (-OH).

-

-

¹³C NMR (predicted):

-

~14 ppm (-CH₃ of the octyl chain)

-

~22, 25, 31, 36 ppm (-(CH₂)₄- of the octyl chain)

-

~42 ppm (-CH₂- adjacent to the carbonyl)

-

~52 ppm (-OCH₃)

-

~68 ppm (-CH(OH)-)

-

~173 ppm (C=O)

-

Chiral Gas Chromatography (GC)

Chiral GC is essential for determining the enantiomeric excess (ee) of the isolated product.

4.2.1. Experimental Protocol: Chiral GC Analysis

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chiralsil-Dex CB).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An isothermal or temperature gradient program is used to achieve separation of the enantiomers. A typical starting point would be an isothermal analysis at a temperature that provides good resolution.

-

Detector: Flame Ionization Detector (FID).

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.

4.2.2. Expected Results

The (R)- and (S)-enantiomers will have different retention times on the chiral column, allowing for their quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers. For (R)-methyl 3-hydroxyoctanoate produced via this biotechnological route, an enantiomeric excess of >99.9% has been reported.[1]

Signaling Pathways and Logical Relationships

The biosynthesis of PHO in Pseudomonas putida is linked to the fatty acid metabolism pathways. The following diagram illustrates the logical flow from the carbon source to the final isolated product.

References

Spectroscopic Profile of Methyl 3-Hydroxyoctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-hydroxyoctanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 4.04 | m | - | 1H | H-3 |

| 3.73 | s | - | 3H | -OCH₃ |

| 2.73–2.27 | m | - | 2H | H-2 |

| 1.75–1.11 | m | - | 8H | H-4, H-5, H-6, H-7 |

| 0.89 | t | 6.3 | 3H | H-8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 50 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.9 | C-1 (C=O) |

| 68.0 | C-3 (-CHOH) |

| 51.9 | -OCH₃ |

| 43.5 | C-2 |

| 37.9 | C-4 |

| 31.6 | C-5 |

| 25.1 | C-6 |

| 22.5 | C-7 |

| 13.9 | C-8 |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|

| 3448 | O-H stretch (hydroxyl group) |

| 2957, 2932, 2860 | C-H stretch (aliphatic) |

| 1737 | C=O stretch (ester carbonyl) |

| 1459 | C-H bend (alkane) |

| 1168 | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 43 | 100 | [C₃H₇]⁺ |

| 55 | 55 | [C₄H₇]⁺ |

| 71 | 30 | [C₅H₉]⁺ |

| 74 | 80 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 83 | 25 | [C₆H₁₁]⁺ |

| 103 | 95 | [M - C₅H₁₁]⁺ |

| 115 | 15 | [M - C₄H₉O]⁺ |

| 143 | 5 | [M - OCH₃]⁺ |

| 174 | <1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Varian Gemini 200 spectrometer operating at 200 MHz for ¹H and 50 MHz for ¹³C nuclei, or a Bruker Avance III 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1] Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Nicolet 6700 FT-IR instrument.[1] A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in electron ionization (EI) mode at 70 eV. The sample was introduced via the gas chromatograph, and the mass spectrum was recorded by the mass spectrometer.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

References

A Technical Guide to the Solubility and Stability of Methyl 3-Hydroxyoctanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl 3-hydroxyoctanoate, a medium-chain-length 3-hydroxyalkanoate, in common laboratory solvents. Understanding these properties is critical for its application in research, particularly in drug development and formulation, where solvent selection can significantly impact experimental outcomes, product efficacy, and shelf-life.

Solubility Profile

Table 1: Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Reference/Justification |

| Water | Polar Protic | Sparingly Soluble (Estimated: 5.7 g/L at 25°C) | The presence of a hydroxyl group and an ester moiety allows for some hydrogen bonding with water, but the C8 alkyl chain limits aqueous solubility. |

| Ethanol | Polar Protic | Soluble | The alkyl chain of ethanol interacts favorably with the octanoate chain, while the hydroxyl group can hydrogen bond with the ester and hydroxyl groups of the solute.[1] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a small polar protic solvent capable of hydrogen bonding, and the methyl group has favorable interactions with the solute. |

| Chloroform | Polar Aprotic | Soluble | As a polar aprotic solvent, chloroform can effectively solvate the ester group through dipole-dipole interactions.[2] |

| Diethyl Ether | Non-polar | Soluble | The non-polar nature of diethyl ether makes it a good solvent for the hydrophobic C8 alkyl chain.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile polar aprotic solvent that can solvate both the polar and non-polar regions of the molecule. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity allows it to interact with the ester and hydroxyl groups. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving this compound. |

| Hexane | Non-polar | Likely Soluble | The long alkyl chain of hexane will readily solvate the C8 chain of this compound. |

| Toluene | Non-polar | Likely Soluble | The aromatic, non-polar nature of toluene makes it a suitable solvent for the non-polar aspects of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Chemical Stability

The stability of this compound is crucial for ensuring its integrity during storage and in experimental assays. As an ester, it is susceptible to several degradation pathways, primarily hydrolysis, but also oxidation and photolysis.

Degradation Pathways

-

Hydrolysis: This is the most probable degradation pathway for this compound. The ester linkage can be cleaved by water to yield 3-hydroxyoctanoic acid and methanol. This reaction can be catalyzed by both acids and bases. Alkaline conditions are expected to significantly accelerate the rate of hydrolysis compared to neutral or acidic conditions.

-

Oxidation: While the molecule does not contain functional groups that are highly susceptible to oxidation, the secondary alcohol could potentially be oxidized to a ketone under strong oxidizing conditions. The long alkyl chain is also susceptible to radical-initiated oxidation, although this typically requires more forcing conditions.

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For esters, this can involve complex radical pathways. Photostability testing is recommended if the compound is to be handled or stored under illuminated conditions.

General Storage Recommendations

To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol for Stability Testing (Forced Degradation Study)

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound solution of known concentration in a suitable solvent (e.g., acetonitrile:water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Photostability chamber

-

pH meter

-

Water bath or oven

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for a shorter period (e.g., 2-4 hours) due to the faster reaction rate.

-

Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3% v/v) and keep it at room temperature for a defined period (e.g., 24 hours).

-

Photolytic Degradation: Expose an aliquot of the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Heat an aliquot of the solution in a water bath or oven at an elevated temperature (e.g., 60°C) for a defined period, protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A PDA or MS detector is useful for identifying new peaks.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Calculate the percentage of degradation of this compound.

-

Identify and, if necessary, characterize the major degradation products.

-

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

References

Chirality of Methyl 3-Hydroxyoctanoate: An In-depth Technical Guide on its Stereospecific Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctanoate, a chiral molecule of significant interest in metabolic research and drug development, exists as two enantiomers: (R)-methyl 3-hydroxyoctanoate and (S)-methyl 3-hydroxyoctanoate. This technical guide provides a comprehensive overview of the chirality of this compound and its profound impact on its biological activity. The primary biological target identified for the active form, 3-hydroxyoctanoic acid, is the human hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor implicated in the regulation of lipolysis and inflammatory responses. Evidence strongly suggests a stereospecific interaction with this receptor, with the (R)-enantiomer exhibiting significantly higher potency. This guide details the enantioselective synthesis and separation of these stereoisomers, presents quantitative data on their biological activity, and outlines the signaling pathways they modulate. The information herein is intended to serve as a critical resource for researchers investigating the therapeutic potential of targeting the HCA3 receptor.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in biology and pharmacology. Biological systems, composed of chiral building blocks such as L-amino acids and D-sugars, often exhibit a high degree of stereoselectivity when interacting with chiral molecules. This selectivity means that enantiomers of the same compound can have vastly different biological activities, with one enantiomer being therapeutically active while the other may be inactive or even exert off-target or adverse effects.

This compound is a chiral ester of 3-hydroxyoctanoic acid, a medium-chain fatty acid that serves as an intermediate in fatty acid β-oxidation. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)- and (S)-methyl 3-hydroxyoctanoate. The corresponding acid, 3-hydroxyoctanoic acid, has been identified as an endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA3), a receptor predominantly expressed in humans and higher primates.[1][2] This receptor is a promising target for the treatment of metabolic disorders, including dyslipidemia. Understanding the stereospecific interactions of this compound enantiomers with HCA3 is therefore crucial for the development of targeted and effective therapeutics.

Biological Activity and Stereoselectivity

The primary biological significance of 3-hydroxyoctanoate lies in its activity as an agonist of the HCA3 receptor. Activation of HCA3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade is implicated in the anti-lipolytic effects observed in adipocytes.[1][3] Furthermore, HCA3 activation can also stimulate the ERK1/2 MAP kinase pathway.[4]

While direct comparative studies on the potency of the individual enantiomers of this compound are not extensively reported in the readily available literature, compelling evidence from related compounds strongly suggests a significant stereoselectivity. For the structurally similar ketone body, 3-hydroxybutyrate, the (R)-enantiomer is twice as potent as the (S)-enantiomer at the related HCA2 receptor.[1][2] This precedent strongly indicates that the (R)-enantiomer of 3-hydroxyoctanoate is the more biologically active form at the HCA3 receptor.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of 3-hydroxyoctanoic acid, the active form of this compound.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| 3-Hydroxyoctanoic acid | Human HCA3 | GTPγS binding | EC50 | 8 µM | [1] |

| 3-Hydroxyoctanoic acid | Human HCA3 | Inhibition of forskolin-stimulated cAMP accumulation | pEC50 | 5.1 | [5] |

| Octanoic acid (related compound) | Human HCA3 | ERK1/2 phosphorylation | EC50 | 1.52 µM | [4] |

Signaling Pathways

Activation of the Gαi-coupled HCA3 receptor by its agonist, 3-hydroxyoctanoate, initiates two primary signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This is the primary mechanism for the anti-lipolytic effects of HCA3 activation in adipocytes.[1][3]

-